molecular formula C11H10O B3088698 5-Phenylpent-1-yn-3-one CAS No. 118584-91-1

5-Phenylpent-1-yn-3-one

Cat. No.: B3088698
CAS No.: 118584-91-1
M. Wt: 158.2 g/mol
InChI Key: JIWISSMZWUSRFY-UHFFFAOYSA-N
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Description

5-Phenylpent-1-yn-3-one is a versatile chemical compound known for its diverse applications in various scientific fields. It is characterized by the presence of a phenyl group attached to a pentynone structure, making it a valuable building block in organic synthesis, pharmaceutical development, and materials science.

Scientific Research Applications

5-Phenylpent-1-yn-3-one is widely used in scientific research due to its reactivity and versatility:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: The compound finds applications in materials science, particularly in the development of polymers and advanced materials.

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Mode of Action

The mode of action of 5-Phenylpent-1-yn-3-one involves its carbonyl group and terminal double bond. It has been observed to react with phenyl- and 4-methylphenylhydrazines in ethanol at room temperature, affording 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles .

Action Environment

, suggesting that the reaction environment can influence its chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpent-1-yn-3-one typically involves the condensation of phenylacetylene with a suitable aldehyde or ketone under basic conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to facilitate the formation of the carbon-carbon triple bond .

Industrial Production Methods: Industrial production of this compound often employs large-scale Sonogashira coupling reactions due to their efficiency and scalability. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpent-1-yn-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions typically yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for nucleophilic substitution.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 5-Phenylpent-1-en-4-yn-3-one
  • 1-Phenyl-2-propyn-1-one
  • 3-Phenylprop-2-yn-1-ol

Comparison: 5-Phenylpent-1-yn-3-one is unique due to its specific structure, which combines a phenyl group with a pentynone backbone. This combination imparts distinct reactivity and properties compared to similar compounds.

Properties

IUPAC Name

5-phenylpent-1-yn-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWISSMZWUSRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313938
Record name 5-Phenyl-1-pentyn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118584-91-1
Record name 5-Phenyl-1-pentyn-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118584-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-1-pentyn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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